Methyl 4-{[3-(benzylsulfonyl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate is an organic compound with the molecular formula C17H19NO5S It is a derivative of benzoic acid and is characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with 3-aminopropanoic acid to form 3-phenylmethanesulfonylpropanamide.
Esterification: The sulfonamide intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product, methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(phenylsulfonamido)benzoate: Similar structure but lacks the propanamido group.
Methyl 3-(phenylsulfonamido)benzoate: Similar structure with the sulfonamide group in a different position.
Methyl 4-(methylsulfonamido)benzoate: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
Methyl 4-(3-phenylmethanesulfonylpropanamido)benzoate is unique due to the presence of both the sulfonamide and propanamido groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO5S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 4-(3-benzylsulfonylpropanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO5S/c1-24-18(21)15-7-9-16(10-8-15)19-17(20)11-12-25(22,23)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,20) |
InChI Key |
JQWXWASSOHXZBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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